molecular formula C21H21F2N3O3S B4370060 1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4370060
M. Wt: 433.5 g/mol
InChI Key: ZSXKKOLPKFFZQW-UHFFFAOYSA-N
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Description

1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound with a unique structure that includes a cyclopentyl group, a difluoromethyl group, and a dimethoxyphenyl group

Preparation Methods

The synthesis of 1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidin-4(1H)-one core, followed by the introduction of the cyclopentyl, difluoromethyl, and dimethoxyphenyl groups. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, as well as the use of catalysts to facilitate specific reactions.

Chemical Reactions Analysis

1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

    Common Reagents and Conditions: The choice of reagents and conditions depends on the desired reaction and the specific functional groups involved. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may be carried out under inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed from these reactions will depend on the specific reaction pathway and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols.

Scientific Research Applications

1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Medicine: Research into the medicinal properties of this compound may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activity.

    Industry: This compound may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The presence of the mercapto group suggests that it may act as a nucleophile, participating in reactions with electrophilic centers. Additionally, the difluoromethyl and dimethoxyphenyl groups may influence the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can be compared with other similar compounds, such as:

    2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one: This compound lacks the cyclopentyl, difluoromethyl, and dimethoxyphenyl groups, which may result in different chemical and biological properties.

    1-cyclopentyl-5-(methyl)-7-(3,4-dimethoxyphenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one: The presence of a methyl group instead of a difluoromethyl group may affect the compound’s reactivity and interactions with target molecules.

    1-cyclopentyl-5-(difluoromethyl)-7-(phenyl)-2-mercaptopyrido[2,3-d]pyrimidin-4(1H)-one: The absence of methoxy groups on the phenyl ring may influence the compound’s chemical and biological properties.

Properties

IUPAC Name

1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O3S/c1-28-15-8-7-11(9-16(15)29-2)14-10-13(18(22)23)17-19(24-14)26(12-5-3-4-6-12)21(30)25-20(17)27/h7-10,12,18H,3-6H2,1-2H3,(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXKKOLPKFFZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)F)C(=O)NC(=S)N3C4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
1-cyclopentyl-5-(difluoromethyl)-7-(3,4-dimethoxyphenyl)-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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